N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide is a boron-containing acetamide derivative with a substituted isoxazole core. The compound features a tert-butyl group on the isoxazole ring and a phenylaminoacetamide moiety linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
Properties
Molecular Formula |
C21H30BN3O4 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]acetamide |
InChI |
InChI=1S/C21H30BN3O4/c1-19(2,3)16-12-18(27-25-16)24-17(26)13-23-15-10-8-9-14(11-15)22-28-20(4,5)21(6,7)29-22/h8-12,23H,13H2,1-7H3,(H,24,26) |
InChI Key |
CQCMIGAXQAHPRU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC(=O)NC3=CC(=NO3)C(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables palladium-catalyzed cross-couplings. Representative examples include:
Mechanistic Insight : The boronate ester undergoes transmetallation with Pd⁰ catalysts, followed by oxidative addition to electrophilic partners (e.g., aryl halides) .
Oxazole Ring Functionalization
The 1,2-oxazole core participates in electrophilic substitutions and ring-opening reactions:
Key Observation : Steric hindrance from the tert-butyl group at C3 directs electrophiles to C4/C5 positions .
Acetamide Group Reactivity
The –NH–CO– linkage undergoes hydrolysis and condensation:
Stability Under Physiological Conditions
Critical for biomedical applications:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations :
NMR Spectral Analysis
highlights the utility of NMR in differentiating structurally similar compounds. For the target compound:
- The phenylamino-boronate group would exhibit distinct ¹H NMR signals (e.g., aromatic protons near 7.5–8.5 ppm and boronate methyl groups at ~1.3 ppm).
- In contrast, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () shows a singlet for ClCH₂ at 5.22 ppm and acetamide NH at 3300 cm⁻¹ in IR .
Pharmacological Activity
Table 2: Anti-Exudative Activity of Acetamide Derivatives ( Reference)
| Compound Class | Dose (mg/kg) | Efficacy vs. Diclofenac Sodium (8 mg/kg) |
|---|---|---|
| 2-((4-Amino-5-(furan-2-yl)...) | 10 | Comparable |
| Target Compound* | Data not available in evidence | Inferred potential based on structural motifs |
Notes:
- The boronate group may confer unique pharmacokinetic properties, such as enhanced membrane permeability or protease resistance.
Reactivity and Stability
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in the target compound offers greater hydrolytic stability compared to simpler boronic acids, making it suitable for prolonged storage and controlled-release applications .
- In contrast, the chloromethyl group in is highly reactive, necessitating immediate derivatization to avoid decomposition .
Q & A
Q. What are the key synthetic pathways for preparing N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide?
The synthesis typically involves multi-step reactions:
- Amide bond formation : Reacting an oxazol-5-yl amine precursor with a boronate-containing acetamide intermediate under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
- Boron ester introduction : Suzuki-Miyaura coupling or direct borylation of the phenyl ring using Pd catalysts and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
- NMR spectroscopy : and NMR to verify amide/boronate linkages and tert-butyl group presence. For example, NMR peaks at δ 25–30 ppm confirm tetramethyl dioxaborolane groups .
- Mass spectrometry : High-resolution MS (ESI-TOF) to validate molecular weight (e.g., expected [M+H] for CHBNO: 424.2312) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?
Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Elevated temperatures (80–100°C) accelerate amide coupling but may promote side reactions (e.g., oxazole ring decomposition) .
- Catalyst loading : Pd(PPh) at 2–5 mol% balances cost and efficiency in Suzuki couplings .
- Solvent effects : THF enhances boronate stability, while DMF improves solubility of intermediates . Statistical tools like response surface methodology (RSM) can identify optimal conditions .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns)?
Contradictions may arise from:
- Dynamic effects : Rotameric equilibria in the acetamide group can split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer interpretation .
- Impurity interference : LC-MS or 2D NMR (e.g., HSQC, HMBC) distinguishes main product signals from byproducts .
- Boron quadrupolar broadening : Use NMR or decoupling techniques to clarify dioxaborolane signals .
Q. How can computational methods predict reactivity of the dioxaborolane moiety in cross-coupling reactions?
- DFT calculations : Model transition states for Suzuki-Miyaura coupling to assess steric/electronic effects of the tert-butyl group on Pd coordination .
- Molecular docking : Simulate interactions between the boronate and biological targets (e.g., proteases) to guide pharmacological studies .
- Reaction pathway screening : Quantum-chemical software (e.g., Gaussian) identifies competing pathways (e.g., protodeboronation vs. cross-coupling) .
Q. What methodologies address stability challenges in aqueous or biological matrices?
- Hydrolysis studies : Monitor boronate ester stability via HPLC under physiological pH (7.4) and temperature (37°C). Additives like mannitol can chelate boronate and prevent degradation .
- Lyophilization : Formulate as a lyophilized powder to enhance shelf-life if instability is observed in solution .
- Protection/deprotection strategies : Temporarily mask the boronate group with diethanolamine during synthesis to improve handling .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Replace tert-butyl with cyclohexyl or isopropyl groups to assess steric effects on bioactivity .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl interactions) .
- In vitro assays : Test kinase inhibition or antibacterial activity using dose-response curves (IC/MIC values) and compare with structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
